molecular formula C21H22N2O3S B2799331 N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 1171895-69-4

N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2799331
CAS No.: 1171895-69-4
M. Wt: 382.48
InChI Key: QMOBLSBXARJTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group, a thiazole ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-ethoxyphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 4-methyl-2-phenylthiazole-5-carboxamide under basic conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of protein kinases and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • N-(2-(4-ethoxyphenoxy)ethyl)cyclopropanamine hydrochloride
  • N-(2-(4-methylphenoxy)ethyl)cyclopropanamine hydrochloride
  • N-(2-(4-chlorophenoxy)ethyl)cyclopropanamine hydrochloride

Uniqueness: N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and carboxamide group are particularly noteworthy, as they contribute to its potential therapeutic effects and chemical reactivity .

Biological Activity

N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

N 2 4 ethoxyphenoxy ethyl 4 methyl 2 phenyl 1 3 thiazole 5 carboxamide\text{N 2 4 ethoxyphenoxy ethyl 4 methyl 2 phenyl 1 3 thiazole 5 carboxamide}

This structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. The thiazole nucleus is recognized for its effectiveness against various microbial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Target Organism
Thiazole Derivative A6.25S. aureus
Thiazole Derivative B12.5E. coli

These results indicate that modifications to the thiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

Research has also highlighted the anticancer potential of thiazole compounds. A study focusing on various thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation:

  • Cell Lines Tested : HT-29 (colorectal cancer) and COLO-205 (colon cancer).
CompoundIC50 (µM)Cell Line
This compound10.55HT-29
Reference Drug (Cabozantinib)9.10HT-29

The compound exhibited promising cytotoxicity comparable to established anticancer drugs, suggesting its potential as a therapeutic agent .

Anti-inflammatory Activity

Thiazole derivatives have been reported to exhibit anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines. The following table summarizes findings related to anti-inflammatory effects:

CompoundEffect ObservedReference
Thiazole Derivative CReduced TNF-alpha levels by 40%
Thiazole Derivative DInhibited IL-6 production by 30%

These findings indicate that the thiazole moiety may play a crucial role in modulating inflammatory responses.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiazole derivatives against fungal strains like Candida albicans. The compound demonstrated superior antifungal activity compared to traditional antifungal agents.
  • Cancer Cell Line Study : In vitro studies on HT-29 and COLO-205 cell lines revealed that the compound effectively induced apoptosis and cell cycle arrest in G1 and G2/M phases, indicating its potential as an anticancer agent.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-3-25-17-9-11-18(12-10-17)26-14-13-22-20(24)19-15(2)23-21(27-19)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOBLSBXARJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.